3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one

Regioisomer comparison Substituent position effect SAR baseline

3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one (CAS 645389-27-1) is a synthetic α,β-dihydroxy ketone bearing a para-trifluoromethylphenyl substituent. With molecular formula C11H11F3O3 and molecular weight 248.20 g·mol⁻¹, it contains two vicinal hydroxyl groups and a ketone carbonyl, placing it at the intersection of fluorinated building blocks and chiral diol intermediates.

Molecular Formula C11H11F3O3
Molecular Weight 248.20 g/mol
CAS No. 645389-27-1
Cat. No. B12602848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one
CAS645389-27-1
Molecular FormulaC11H11F3O3
Molecular Weight248.20 g/mol
Structural Identifiers
SMILESCC(=O)C(C(C1=CC=C(C=C1)C(F)(F)F)O)O
InChIInChI=1S/C11H11F3O3/c1-6(15)9(16)10(17)7-2-4-8(5-3-7)11(12,13)14/h2-5,9-10,16-17H,1H3
InChIKeyHLFCYIVYTAYUAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one (CAS 645389-27-1): Structural and Procurement Baseline


3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one (CAS 645389-27-1) is a synthetic α,β-dihydroxy ketone bearing a para-trifluoromethylphenyl substituent . With molecular formula C11H11F3O3 and molecular weight 248.20 g·mol⁻¹, it contains two vicinal hydroxyl groups and a ketone carbonyl, placing it at the intersection of fluorinated building blocks and chiral diol intermediates . The compound exists as a racemic mixture unless otherwise specified; its (3R,4S) stereoisomer carries the distinct CAS 1114542-14-1 [1]. A positional isomer with the trifluoromethyl group at the meta position (3-CF₃, CAS 645389-28-2) is also commercially available, creating a key comparator pair for structure–activity and synthetic route evaluation .

Why 3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one Cannot Be Interchanged with Close Structural Analogs


Superficial structural similarity among compounds sharing the C11H11F3O3 formula masks functionally consequential differences. The para-CF₃ isomer (CAS 645389-27-1) and its meta-CF₃ analog (CAS 645389-28-2) differ only in the substitution position of the trifluoromethyl group on the aromatic ring, yet this positional shift alters the electronic distribution, dipole moment, and steric environment of the adjacent dihydroxy ketone motif [1]. Such changes can affect hydrogen-bonding networks, substrate recognition in enzymatic transformations, and chromatographic retention behavior. Furthermore, the (3R,4S) enantiomer (CAS 1114542-14-1) versus the racemate introduces stereochemical purity as a critical procurement variable: chiral diols are frequently employed as ligands or intermediates in asymmetric synthesis, where enantiomeric excess (ee) directly determines downstream stereochemical outcomes . Blind substitution among these analogs without verifying positional and stereochemical identity can lead to irreproducible synthetic yields, failed biological assays, or erroneous structure–activity conclusions.

Quantitative Differentiation Evidence for 3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one (CAS 645389-27-1) vs. Comparators


Regioisomeric Positional Differentiation: para-CF₃ (645389-27-1) vs. meta-CF₃ (645389-28-2) Isomer

The target compound bears the trifluoromethyl substituent at the para position of the phenyl ring, whereas its closest commercially available analog (CAS 645389-28-2) carries the CF₃ group at the meta position. The molecular formula (C11H11F3O3) and molecular weight (248.20 g·mol⁻¹) are identical between the two isomers . The para substitution extends the molecular long axis and alters the dipole vector relative to the dihydroxy ketone moiety, a difference that is quantifiable by computed dipole moments or chromatographic retention indices, though no published head-to-head experimental comparison was identified in the accessible literature.

Regioisomer comparison Substituent position effect SAR baseline

Stereochemical Divergence: Racemic Mixture (645389-27-1) vs. Single Enantiomer (3R,4S) (CAS 1114542-14-1)

The target compound (CAS 645389-27-1) is supplied as a racemic mixture, whereas the (3R,4S) enantiomer is registered under CAS 1114542-14-1 . The organocatalytic syn-aldol reaction reported by Raj et al. (2009) produces chiral 3,4-dihydroxy ketones with high diastereoselectivity (syn:anti ratio) and enantioselectivity (ee) in aqueous medium [1]. Although the published work focuses on methodology rather than exhaustive compound characterization, the availability of a defined stereoisomer enables applications in asymmetric catalysis and chiral ligand design that the racemate cannot fulfill.

Chiral diol Enantiomeric purity Asymmetric synthesis intermediate

Functional Group Superiority: Vicinal Dihydroxy Ketone vs. Simple 4-Arylbutan-2-one Scaffolds

Unlike simpler 4-arylbutan-2-one derivatives such as raspberry ketone (4-(4-hydroxyphenyl)butan-2-one) or 4-[4-(trifluoromethyl)phenyl]butan-2-one (CAS 57132-19-1), the target compound possesses two vicinal hydroxyl groups at positions 3 and 4 . This 1,2-diol motif enables chelation of metal ions for bidentate ligand applications, selective oxidative cleavage to carbonyl compounds, and participation in acetal/ketal protection strategies that the monofunctional ketone analogs cannot support [1]. The orthogonality of the diol and ketone functional groups provides an additional dimension of synthetic utility.

Synthetic versatility Bidentate ligand precursor Dihydroxy ketone reactivity

Evidence-Grounded Application Scenarios for 3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one (CAS 645389-27-1)


Chiral Building Block for Asymmetric Aldol and Related C–C Bond-Forming Reactions

When procured as the (3R,4S) enantiomer (CAS 1114542-14-1), this compound serves directly as a stereochemically defined dihydroxy ketone product from organocatalytic syn-aldol reactions, as demonstrated by Raj et al. (2009) [1]. The established methodology provides access to this scaffold with high diastereo- and enantioselectivity in aqueous medium, making it a useful chiral intermediate for further synthetic elaboration, including selective reduction to 1,3-diols or oxidative transformations.

Regioisomer-Controlled SAR Studies in Fluorinated Aromatic Systems

The para-CF₃ substitution pattern (CAS 645389-27-1), when compared directly against the meta-CF₃ isomer (CAS 645389-28-2), enables systematic structure–activity relationship (SAR) studies probing the effect of trifluoromethyl position on biological target engagement, metabolic stability, or physicochemical properties . Researchers conducting lead optimization campaigns involving fluorinated aromatic ketones should co-procure both regioisomers as matched molecular pairs.

Bidentate Ligand Precursor for Metal-Catalyzed Transformations

The vicinal diol moiety (C3-OH and C4-OH) distinguishes this compound from simpler 4-arylbutan-2-ones and establishes its utility as a precursor for bidentate ligands in transition-metal catalysis . The diol can chelate metals such as Ti(IV), Cu(II), or Zn(II), while the para-CF₃ substituent modulates the electronic properties of the resulting complex without introducing additional steric hindrance at the metal center.

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